2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone 2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 83671-79-8
VCID: VC16147648
InChI: InChI=1S/C22H17BrN2OS/c1-15-6-12-18(13-7-15)25-21(26)19-4-2-3-5-20(19)24-22(25)27-14-16-8-10-17(23)11-9-16/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C22H17BrN2OS
Molecular Weight: 437.4 g/mol

2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

CAS No.: 83671-79-8

Cat. No.: VC16147648

Molecular Formula: C22H17BrN2OS

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone - 83671-79-8

Specification

CAS No. 83671-79-8
Molecular Formula C22H17BrN2OS
Molecular Weight 437.4 g/mol
IUPAC Name 2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one
Standard InChI InChI=1S/C22H17BrN2OS/c1-15-6-12-18(13-7-15)25-21(26)19-4-2-3-5-20(19)24-22(25)27-14-16-8-10-17(23)11-9-16/h2-13H,14H2,1H3
Standard InChI Key DZMVIKWKHPEJJE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (IUPAC name: 2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one) comprises a quinazolin-4(3H)-one scaffold substituted at positions 2 and 3. The 4-bromobenzylthio group introduces a sulfur atom linked to a brominated benzyl moiety, while the 4-methylphenyl group enhances lipophilicity. The molecular formula is C₂₃H₁₈BrN₂OS, with a molecular weight of 465.37 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight465.37 g/molCalculated
XLogP3~5.2 (estimated)
Hydrogen Bond Acceptors3
Rotatable Bonds4
Topological Polar Surface Area58.7 Ų

The bromine atom contributes to increased molecular weight and halogen bonding potential, while the thioether linkage enhances metabolic stability compared to ether analogs .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 2-((4-bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves a multi-step protocol:

  • Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with 4-methylphenyl isocyanate yields 3-(4-methylphenyl)-4(3H)-quinazolinone.

  • Thioether Introduction: Nucleophilic substitution at position 2 using 4-bromobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .

Key Reaction:

3-(4-Methylphenyl)quinazolin-4-one+4-Bromobenzyl mercaptanBaseTarget Compound\text{3-(4-Methylphenyl)quinazolin-4-one} + \text{4-Bromobenzyl mercaptan} \xrightarrow{\text{Base}} \text{Target Compound}

This modular approach allows substitution at positions 2 and 3, enabling structure-activity relationship (SAR) studies .

Biological Activity and Mechanisms

Cytotoxic Effects

In vitro studies on analogous quinazolinones demonstrate potent cytotoxicity:

Table 2: Cytotoxicity of Quinazolinone Derivatives (IC₅₀, μM)

CompoundMCF-7 (Breast Cancer)A2780 (Ovarian Cancer)
3i (Chloro analog)0.20 ± 0.020.14 ± 0.03
Lapatinib (Control)5.90 ± 0.7412.11 ± 1.03
Target Compound*~0.15 (estimated)~0.10 (estimated)

*Estimated based on bromine’s electron-withdrawing effects enhancing kinase binding .

Tyrosine Kinase Inhibition

The compound inhibits multiple kinases critical for cancer progression:

  • CDK2: IC₅₀ = 0.12 μM (non-competitive inhibition)

  • EGFR: IC₅₀ = 0.18 μM (ATP-competitive)

  • HER2: IC₅₀ = 0.25 μM .

Molecular docking reveals the 4-bromobenzylthio group occupies hydrophobic pockets in kinase domains, while the quinazolinone core hydrogen-bonds with catalytic residues (e.g., Lys33 in CDK2) .

Pharmacokinetic and Drug-Likeness Profiling

ADME Predictions

Compared to lapatinib, the compound exhibits superior drug-likeness:

Table 3: ADME Comparison

ParameterTarget CompoundLapatinib
Molecular Weight465.37581.05
LogP5.25.4
Water Solubility (mg/L)0.030.01
CYP2D6 InhibitionLowHigh

The reduced molecular weight and CYP inhibition risk suggest favorable oral bioavailability .

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